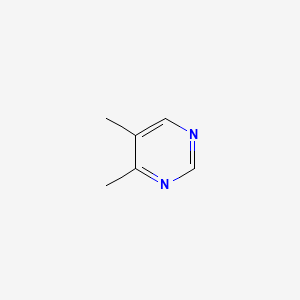

4,5-Dimethylpyrimidine

説明

It is synthesized endogenously by Eggerthella lenta during the metabolism of 3,4-dihydroxyphenylpropionic acid (DHPPA), a levodopa intermediate, via molybdenum-dependent dehydroxylase enzymes . Its production is linked to bacterial growth promotion, as evidenced by the suppression of 4,5-dimethylpyrimidine levels upon tungstate-mediated inhibition of dehydroxylase activity . Photochemical isomerization studies also suggest that this compound forms from benzvalene isomers derived from 2,6-dimethylpyrazine under specific conditions .

Structurally, the methyl groups at positions 4 and 5 influence its electronic and steric properties, distinguishing it from other pyrimidine derivatives.

特性

IUPAC Name |

4,5-dimethylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-3-7-4-8-6(5)2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCYMUBTCGGWOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 4,5-Dimethylpyrimidine can be synthesized through several methods. One common approach involves the cyclization of 5-acetyl-4-aminopyrimidines. The acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) allows the formation of pyrimido[4,5-d]pyrimidines with various substituents . Another method involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and production scale.

化学反応の分析

Types of Reactions: 4,5-Dimethylpyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a wide range of substituted pyrimidine derivatives .

科学的研究の応用

Organic Synthesis

4,5-Dimethylpyrimidine serves as a reagent in organic synthesis for the preparation of various derivatives. It is particularly useful in the synthesis of bioactive compounds and pharmaceuticals. Its ability to act as a building block for more complex molecules is well-documented in the literature .

Biological Applications

The compound has shown potential in several biological applications:

- Anticancer Activity : Analogues of this compound have been studied for their anticancer properties. Research indicates that certain derivatives exhibit significant cytotoxicity against cancer cell lines .

- Antimicrobial Properties : Compounds derived from this compound have demonstrated antimicrobial activity against various pathogens, suggesting potential use in treating infections .

- Enzyme Inhibition : this compound has been investigated for its role as an enzyme inhibitor, impacting metabolic pathways relevant to disease states .

Pharmaceutical Industry

In the pharmaceutical sector, this compound is utilized as a precursor for synthesizing various drugs. Its derivatives are incorporated into formulations aimed at treating conditions such as cancer and bacterial infections .

Specialty Chemicals

The compound is also employed in the production of specialty chemicals used in agrochemicals and other industrial applications, contributing to the development of new materials with enhanced properties .

Data Table: Applications of this compound

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of novel pyrimidine derivatives based on this compound. The findings revealed that certain derivatives exhibited potent inhibitory effects on tumor cell proliferation, indicating their potential as therapeutic agents .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound derivatives demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR) that could guide future drug design efforts targeting infectious diseases .

作用機序

The mechanism of action of 4,5-Dimethylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes involved in nucleic acid synthesis, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

2,5-Dimethylpyrimidine (CAS: 22868-76-4)

- Molecular Formula : C₆H₈N₂ (same as 4,5-dimethylpyrimidine).

- Structure : Methyl groups at positions 2 and 3.

- No direct biological data are provided, but positional isomerism likely affects interactions with enzymes or receptors .

2,4-Dimethylpyrimidine

- Reactivity : The 2,4-substitution pattern may lead to distinct electronic effects, influencing participation in hydrogen bonding or π-stacking interactions.

4,6-Dimethylpyrimidine

- Biological Relevance : In medicinal chemistry, 4,6-dimethylpyrimidine derivatives exhibit potent inhibition of placental alkaline phosphatase (PLAP). Replacing this core with 4,5-dimethylfuran or altering substituent positions (e.g., compound 25) reduces inhibitory potency by ~25-fold, underscoring the critical role of substitution geometry in enzyme binding .

Functionalized Pyrimidines: Hydroxyl and Thiomethyl Derivatives

4,6-Dihydroxy-2-methylpyrimidine (CAS: 1194-22-5)

- Structure : Hydroxyl groups at positions 4 and 6, with a methyl group at position 2.

- Applications : Used as a reagent in chemical synthesis. The hydroxyl groups enhance solubility in polar solvents and enable participation in tautomerism, contrasting with the hydrophobic nature of dimethylpyrimidines .

1,3-Dimethylpyrimidine-2,4,6-triones

- Reactivity : Thiomethyl-substituted derivatives (e.g., compound 5) undergo oxidation and elimination reactions, yielding sulfoxide or zwitterionic products. These transformations highlight the influence of electron-withdrawing groups (e.g., carbonyls) on pyrimidine reactivity, unlike the electron-donating methyl groups in this compound .

Pyrazine Derivatives: 2,5-Dimethylpyrazine

- Relation to this compound : Acts as a photochemical precursor to benzvalene intermediates, which isomerize to form this compound. The nitrogen atom positioning in pyrazines versus pyrimidines alters aromaticity and stability, with pyrimidines being more electron-deficient .

Data Tables

Table 1: Comparative Properties of Dimethylpyrimidine Isomers

Table 2: Functional Group Impact on Reactivity

Research Findings and Implications

- Biological Significance : The positional isomerism of methyl groups in pyrimidines critically affects enzyme inhibition (e.g., PLAP) and bacterial metabolism .

- Synthetic Utility : Functionalized pyrimidines (e.g., hydroxyl, thiomethyl) enable diverse chemical transformations, expanding their use in drug design and material science .

- Thermodynamic Stability : this compound is favored over other isomers (e.g., 2,4-dimethylpyrimidine) in photochemical reactions, highlighting kinetic and thermodynamic controls in synthesis .

生物活性

4,5-Dimethylpyrimidine is a heterocyclic organic compound with significant biological activities and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound (C₆H₈N₂) is characterized by a pyrimidine ring with two methyl groups at the 4 and 5 positions. This substitution pattern influences its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly in nucleic acid synthesis. It has been shown to inhibit enzymes involved in this process, which can affect cell replication and function. The specific pathways and molecular interactions can vary based on the compound's application.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. It has been studied for its effectiveness against bacteria such as Staphylococcus aureus (including methicillin-resistant strains) and Bacillus subtilis. The compound's mechanism involves disrupting bacterial cell functions, making it a potential candidate for developing new antibiotics .

2. Anticancer Potential

Several studies have highlighted the anticancer properties of pyrimidine derivatives, including this compound. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications in the pyrimidine ring can enhance its efficacy against different cancer types .

Research Findings

Numerous studies have investigated the biological activities of this compound. Below are some key findings summarized in a table format:

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound derivatives against clinical isolates of MRSA. The results indicated that these derivatives maintained their effectiveness even after multiple passages of induced resistance, suggesting a lower likelihood of resistance development compared to traditional antibiotics .

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines revealed that this compound could induce apoptosis through the activation of caspase pathways. This finding supports the potential use of this compound in targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,5-Dimethylpyrimidine, and how can reaction conditions be optimized for yield?

- Methodology : Start with substituted pyrimidine precursors, such as barbituric acid derivatives, and employ alkylation or methylation reactions. For example, highlights a procedure using 1,3-dimethylbarbituric acid and nitrovinyl intermediates under controlled conditions (e.g., dichloromethane/petroleum ether solvent systems). Optimization involves adjusting reaction time, temperature, and stoichiometric ratios of reagents. Monitor progress via thin-layer chromatography (TLC) or HPLC. Yield improvements may require inert atmospheres (e.g., nitrogen) or catalytic bases like triethylamine .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodology : Use NMR (¹H/¹³C) to confirm substituent positions and purity. For crystallographic validation, employ single-crystal X-ray diffraction (SXRD) with programs like SHELXL ( ), which refines structural parameters against high-resolution data. Mass spectrometry (e.g., EI-MS, as in ) provides molecular weight confirmation. Infrared (IR) spectroscopy identifies functional groups like C=N and C-H stretches .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology : Follow TCI America’s guidelines ( ): Use closed systems or local exhaust ventilation to minimize inhalation risks. Wear nitrile gloves, safety goggles, and lab coats. Store in cool, dry conditions to prevent degradation. Dispose of waste via certified hazardous waste handlers. Always consult updated safety data sheets (SDS) before use .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and interaction of this compound in catalytic processes?

- Methodology : Perform density functional theory (DFT) calculations to model electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attacks. Molecular docking (using PubChem’s 3D structure data, ) can simulate interactions with biological targets or catalysts. Software like Gaussian or AutoDock validates experimental observations, such as regioselectivity in substitution reactions .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodology : Conduct systematic SAR (structure-activity relationship) studies by synthesizing analogs with varying substituents (e.g., ’s 2,4-diamino derivatives). Validate biological assays (e.g., enzyme inhibition) under standardized conditions. Cross-reference with crystallographic data ( ) to confirm structural integrity. Use meta-analyses to identify confounding variables, such as solvent effects or impurities .

Q. What are the mechanistic insights into the nucleophilic substitution reactions of this compound derivatives?

- Methodology : Investigate via kinetic isotope effects (KIE) or isotopic labeling to track reaction pathways. For example, replace hydrogen with deuterium at methyl groups () to study steric effects. Use in situ NMR or stopped-flow techniques to monitor intermediate formation. Compare with analogous pyrimidines (e.g., 4,6-dichloro-5-methoxypyrimidine in ) to assess electronic influences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。